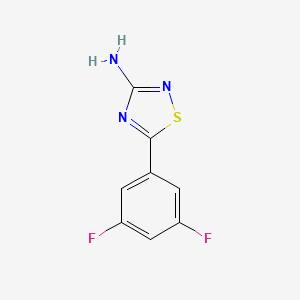![molecular formula C9H15NO2 B13217446 6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one](/img/structure/B13217446.png)
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, followed by cyclization to form the spiro structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities into the compound.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one: A related compound with additional nitrogen atoms in the ring structure.
Uniqueness
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This combination of features imparts unique chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
6-methyl-2-oxa-6-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C9H15NO2/c1-10-4-2-8(11)6-9(10)3-5-12-7-9/h2-7H2,1H3 |
Clave InChI |
MVKJZUBWBOODKK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=O)CC12CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13217377.png)

![1-tert-Butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13217392.png)



![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13217420.png)
![Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13217428.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)


![{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13217459.png)
